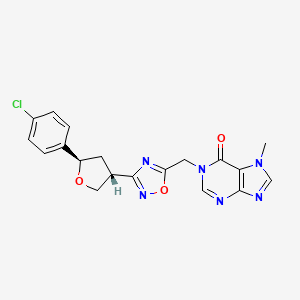
Trpa1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trpa1-IN-1 is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various physiological processes, including pain perception, inflammation, and the detection of environmental irritants. TRPA1 is primarily expressed in sensory neurons and plays a crucial role in mediating pain and inflammatory responses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trpa1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: Trpa1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Trpa1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPA1 channel and its role in various chemical reactions.
Biology: Helps in understanding the physiological and pathological roles of TRPA1 in sensory neurons and other cell types.
Medicine: Investigated for its potential therapeutic applications in treating pain, inflammation, and respiratory conditions.
Industry: Used in the development of new drugs and therapeutic agents targeting TRPA1.
作用機序
Trpa1-IN-1 exerts its effects by selectively binding to the TRPA1 channel and inhibiting its activity. This inhibition prevents the influx of cations, such as calcium and sodium, into the cell, thereby reducing the activation of downstream signaling pathways involved in pain and inflammation. The molecular targets of this compound include specific binding sites on the TRPA1 channel, which are critical for its activation and function.
類似化合物との比較
HC-030031: Another selective TRPA1 antagonist with similar inhibitory effects.
A-967079: A potent and selective TRPA1 antagonist used in various research studies.
AP-18: A TRPA1 antagonist with a different chemical structure but similar functional properties.
Uniqueness of Trpa1-IN-1: this compound is unique in its high selectivity and potency for the TRPA1 channel, making it a valuable tool for studying the specific roles of TRPA1 in various physiological and pathological processes. Its distinct chemical structure also provides advantages in terms of stability and bioavailability compared to other TRPA1 antagonists.
特性
分子式 |
C19H17ClN6O3 |
|---|---|
分子量 |
412.8 g/mol |
IUPAC名 |
1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one |
InChI |
InChI=1S/C19H17ClN6O3/c1-25-9-21-18-16(25)19(27)26(10-22-18)7-15-23-17(24-29-15)12-6-14(28-8-12)11-2-4-13(20)5-3-11/h2-5,9-10,12,14H,6-8H2,1H3/t12-,14+/m0/s1 |
InChIキー |
UGLQOTZNBCEHHB-GXTWGEPZSA-N |
異性体SMILES |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl |
正規SMILES |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


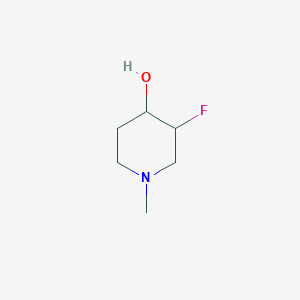
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
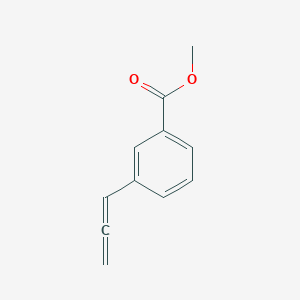
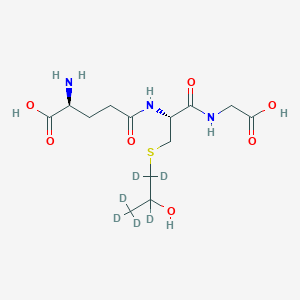
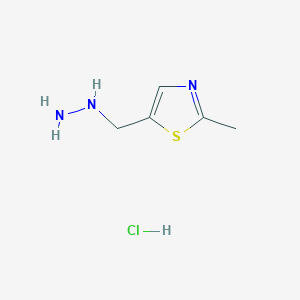
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)

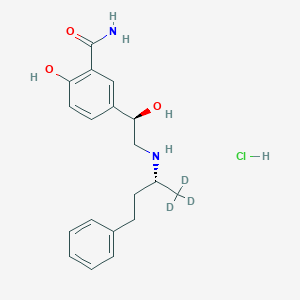
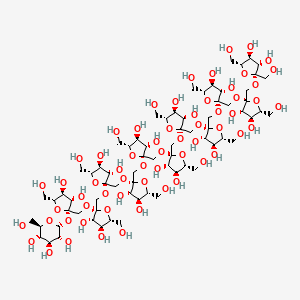
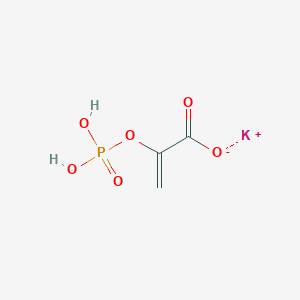


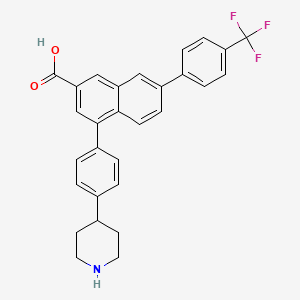
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
